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Cat. No.: B557259

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Trt)-OH, or N-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, is a cornerstone
building block in modern solid-phase peptide synthesis (SPPS). Its strategic design, featuring a
base-labile Fmoc protecting group on the a-amine and an acid-labile trityl group on the
sulfhydryl side chain, allows for the controlled and efficient incorporation of cysteine residues
into peptide sequences. The cysteine residue, with its unique thiol group, is critical for the
structure and function of many peptides and proteins, enabling the formation of disulfide
bridges that dictate tertiary structure and biological activity. This guide provides a
comprehensive overview of the chemical properties, experimental protocols, and key
considerations for the effective use of Fmoc-Cys(Trt)-OH in peptide synthesis.

Core Chemical and Physical Properties

Fmoc-Cys(Trt)-OH is a white to off-white crystalline solid.[1] Its chemical and physical
properties are summarized in the tables below, providing researchers with essential data for
experimental design and execution.

General Properties
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Property Value Source(s)
N-[(9H-fluoren-9-

Chemical Name ylmethoxy)carbonyl]-S- [2]
(triphenylmethyl)-L-cysteine
FMOC-S-trityl-L-cysteine,

Synonyms
Fmoc-L-Cys(Trt)-OH

CAS Number 103213-32-7 [1][2]

Molecular Formula C37H31NO4S [1112]

Molecular Weight 585.71 g/mol [1][3]
White to off-white crystalline

Appearance , [1]
solid/powder

Property Value Source(s)

Melting Point 170-173 °C [4]

Optical Activity ([a]20/D)

+16.0 + 2° (c=1 in THF)

[4]

Purity (Typical)

>98% (TLC), 298.0%
(acidimetric), 299.0% (HPLC)

[5](6]

Predicted pKa

3.70+0.10

Predicted Boiling Point

763.4 £60.0 °C

Predicted Density

1.270 £ 0.06 g/cm?

Solubility Profile
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Solvent Solubility Source(s)
Dimethylformamide (DMF) 30 mg/mL [2]
) ) 30 mg/mL, 100 mg/mL (with
Dimethyl sulfoxide (DMSO) o [1112]
sonication)
Chloroform Soluble [7]
Dichloromethane (DCM) Soluble [7]
Ethyl Acetate Soluble [7]
Acetone Soluble [7]
Water Insoluble
Stability and Storage
Condition Recommendation Source(s)

Powder Storage

-20°C for up to 3 years; 4°C for

up to 2 years

[1]

In Solvent

-80°C for up to 6 months;
-20°C for up to 1 month

[1]

General Stability

Stable for at least 4 years

when stored at -20°C.

[2]

Shipping

Shipped at ambient
temperature for continental
us.

[1](2]

Chemical Structure and Protecting Group Strategy

The utility of Fmoc-Cys(Trt)-OH in SPPS is derived from its orthogonal protecting group
strategy. The Fmoc group is stable to acidic conditions but is readily removed by a mild base,

typically piperidine. Conversely, the trityl (Trt) group is stable to the basic conditions used for

Fmoc deprotection but is cleaved under mild acidic conditions, commonly with trifluoroacetic
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acid (TFA).[3][8] This orthogonality is fundamental to the stepwise elongation of the peptide
chain.

Fmoc Group (Base-Labileq
Protects
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a-Amino Group ——————— Cysteine Backbone Carboxyl Group

Trityl Group (Acid-LaN

Protects Sulfhydryl Group
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Caption: Orthogonal protection strategy of Fmoc-Cys(Trt)-OH.

Experimental Protocols

The following sections provide detailed methodologies for the use of Fmoc-Cys(Trt)-OH in a
standard Fmoc-based solid-phase peptide synthesis workflow.

Standard Fmoc-SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process involving deprotection of the
N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid.
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Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

1. Resin Preparation and Swelling:

* Resin: Start with a suitable resin, such as Rink Amide for C-terminal amides or Wang resin

for C-terminal acids.
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e Procedure: Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF)
for 30-60 minutes at room temperature.[7] Drain the DMF.

2. Fmoc Deprotection:
e Reagent: 20% (v/v) piperidine in DMF.

e Procedure:

[e]

Add the 20% piperidine solution to the swollen resin.

[e]

Agitate the mixture for 5-10 minutes at room temperature.

Drain the solution.

(¢]

[¢]

Repeat the piperidine treatment for another 10-20 minutes to ensure complete
deprotection.

[¢]

Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-
5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[7]

3. Coupling of Fmoc-Cys(Trt)-OH:

e Reagents:

[e]

Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading)

o

Coupling reagent, e.g., HBTU (2.9 equivalents) or DIC (3 equivalents)

[¢]

Base, e.g., DIPEA (6 equivalents) or for DIC, an additive like Oxyma Pure (3 equivalents)

Solvent: DMF

[e]

 Activation and Coupling Procedure (using HBTU/DIPEA):

o In a separate vial, dissolve Fmoc-Cys(Trt)-OH and HBTU in DMF.

o Add DIPEA to the solution to activate the amino acid.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://repository.biotech.uniri.hr/object/biotechri:744/datastream/PDF/view
https://repository.biotech.uniri.hr/object/biotechri:744/datastream/PDF/view
https://www.benchchem.com/product/b557259?utm_src=pdf-body
https://www.benchchem.com/product/b557259?utm_src=pdf-body
https://www.benchchem.com/product/b557259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Immediately add the activated amino acid solution to the deprotected resin.

o Agitate the reaction mixture for 1-2 hours at room temperature.[2]

» Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored
using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or
slightly yellow) indicates a complete reaction.

4. Washing:

» After the coupling step, drain the reaction solution and wash the resin extensively with DMF
(3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[7]

This cycle (steps 2-4) is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support,
and the side-chain protecting groups, including the trityl group from cysteine, are removed
simultaneously.

Cleavage Cocktail:

o A standard and effective cleavage cocktail for peptides containing Cys(Trt) is Reagent K or a
similar mixture containing TFA, a scavenger for the trityl cation, and water.

» Typical Composition: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).[1] TIS
is a crucial scavenger that reduces the stable trityl cation to inert triphenylmethane,
preventing side reactions with nucleophilic residues like tryptophan and methionine.[1]

Procedure:

 After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it
under a stream of nitrogen or in a vacuum desiccator.[1]

e Add the cleavage cocktail to the dry resin in a fume hood (approx. 10 mL per gram of resin).
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o Agitate the mixture at room temperature for 2-3 hours.[1] The resin may turn a deep yellow
or orange color due to the formation of the trityl cation.

« Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the
cleaved peptide.

» Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold
diethyl ether. A white precipitate should form.

« |solate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold
diethyl ether 2-3 times to remove scavengers and cleaved protecting groups.

e Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-
phase high-performance liquid chromatography (RP-HPLC).

Peptidyl-Resin
(with Trt-protected Cys)

Gcid-catalyzed cleavage)

Cl'rityl Cation (reactivea C)e?v:/ci)ttls cf:::g t':]?cﬁ;lde) TIS (Triisopropylsilane)

Reduction by TIS

TFA (Trifluoroacetic Acid)

Triphenylmethane (inert)
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Caption: Mechanism of Trityl group cleavage and scavenging.

Key Considerations and Potential Side Reactions
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e Racemization: Cysteine residues are known to be susceptible to racemization during
activation and coupling. To minimize this, it is recommended to use coupling reagents like
DIC/Oxyma Pure or to avoid prolonged pre-activation times. The use of a hon-nucleophilic
base such as 2,4,6-collidine instead of DIPEA can also significantly reduce the loss of optical
integrity.

» Oxidation: The deprotected thiol group of cysteine is prone to oxidation, which can lead to
the formation of unwanted disulfide bonds. After cleavage, the peptide should be handled
under an inert atmosphere (e.g., argon or nitrogen) and can be stored as a lyophilized
powder. If the free thiol is desired, reducing agents like dithiothreitol (DTT) can be used
during purification.

e Incomplete Deprotection: The cleavage of the trityl group is a reversible reaction. The use of
an efficient scavenger like TIS is critical to drive the reaction to completion by irreversibly
quenching the trityl cation.[1]

Conclusion

Fmoc-Cys(Trt)-OH is an indispensable reagent for the synthesis of cysteine-containing
peptides. Its well-defined chemical properties and the robust Fmoc/tBu orthogonal protection
strategy allow for its reliable incorporation into complex peptide sequences. By adhering to
optimized protocols for coupling and cleavage, and by being mindful of potential side reactions,
researchers can effectively utilize Fmoc-Cys(Trt)-OH to advance their work in drug discovery,
protein engineering, and fundamental biological research. The detailed information and
protocols provided in this guide serve as a valuable resource for achieving successful and
high-purity synthesis of cysteine-containing peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Fmoc-Cys(Trt)-OH: An In-Depth Technical Guide for
Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557259#fmoc-cys-trt-oh-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of
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